4-Butoxyphenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Butoxyphenylacetonitrile and related compounds involves various strategies, including the use of acylacetonitriles as building blocks. For example, acylacetonitriles have been oxidized to form acylcyanomethyl radicals, which can attack alkenes to yield new compounds in good yields (V. Nguyen, H. Nishino, K. Kurosawa, 1996). A novel diamine, closely related to 4-Butoxyphenylacetonitrile, synthesized from 4-butoxyphenol showcases the versatility of butoxy-based compounds in synthesizing polyimides with unique properties (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Butoxyphenylacetonitrile derivatives has been explored through spectroscopic and DFT quantum chemical studies. These studies provide insights into the vibrational modes, molecular electrostatic potential, and other electronic properties of the molecule, aiding in the understanding of its reactivity and potential applications (P. R. Reddy et al., 2019).
Chemical Reactions and Properties
Research on the chemical reactivity of 4-Butoxyphenylacetonitrile and its analogs includes the study of their electrochemical properties and their participation in various organic reactions. For instance, studies on the synthesis and electrochemical properties of phenyl-1-buten-3-yne tricarbonitriles reveal the strong electron-accepting nature of these compounds, which can be pivotal in designing new organic electronic materials (L. Dulog et al., 1995).
Scientific Research Applications
Chemical Analysis and Environmental Impact
Research on related chemicals such as 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the importance of studying chemical properties and environmental impacts. Studies have focused on the toxicology, mutagenicity, and environmental contamination potential of such chemicals, emphasizing the need for detailed analysis and monitoring. For instance, Zuanazzi, Ghisi, and Oliveira (2020) provide insights into the characteristics of 2,4-D toxicity and mutagenicity, crucial for understanding similar compounds like 4-Butoxyphenylacetonitrile (Zuanazzi, Ghisi, & Oliveira, 2020).
Electrochemical Behavior in Scientific Research
The study of electrochemical behaviors in substances similar to 4-Butoxyphenylacetonitrile is vital in scientific research. For example, the research by Wang, Huang, and Liu (2004) on the electrochemical behavior of epinephrine at a modified electrode provides insights into the electrochemical properties that could be relevant to 4-Butoxyphenylacetonitrile. Such studies contribute to a better understanding of chemical interactions and potential applications in various fields (Wang, Huang, & Liu, 2004).
Pharmacokinetics and Method Development
Investigations into related chemicals have also focused on developing methods for analyzing pharmacokinetics in various biological systems. Chen et al. (2018) described a method for determining 2,4-D in rat serum, which is crucial for understanding the pharmacokinetics of similar compounds like 4-Butoxyphenylacetonitrile. Such studies are fundamental in determining the interaction of chemicals within biological systems (Chen et al., 2018).
Photoreactivity and Degradation Studies
Research on the photoreactivity and degradation of chemicals similar to 4-Butoxyphenylacetonitrile under various conditions is another area of significant interest. Kundu, Pal, and Dikshit (2005) studied the degradation of 2,4-D under UV light, which provides insights into the stability and degradation pathways that may be relevant to 4-Butoxyphenylacetonitrile. Understanding the degradation patterns of such chemicals is crucial in environmental and safety assessments (Kundu, Pal, & Dikshit, 2005).
properties
IUPAC Name |
2-(4-butoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHXBXIQFAXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192027 | |
Record name | 4-Butoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxyphenylacetonitrile | |
CAS RN |
38746-93-9 | |
Record name | 4-Butoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.